2-[N-(4,5-dimethoxy-2-hydroxybenzoyl)amino]-4-(ethoxycarbonyl)-1,3-thiazole 2-[N-(4,5-dimethoxy-2-hydroxybenzoyl)amino]-4-(ethoxycarbonyl)-1,3-thiazole An impurity of Acotiamide, a drug for the treatment of postprandial fullness, upper abdominal bloating, and early satiation due to functional dyspepsia.
Brand Name: Vulcanchem
CAS No.: 185106-05-2
VCID: VC21326573
InChI: InChI=1S/C15H16N2O6S/c1-4-23-14(20)9-7-24-15(16-9)17-13(19)8-5-11(21-2)12(22-3)6-10(8)18/h5-7,18H,4H2,1-3H3,(H,16,17,19)
SMILES: CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2O)OC)OC
Molecular Formula: C15H16N2O6S
Molecular Weight: 352.4 g/mol

2-[N-(4,5-dimethoxy-2-hydroxybenzoyl)amino]-4-(ethoxycarbonyl)-1,3-thiazole

CAS No.: 185106-05-2

Cat. No.: VC21326573

Molecular Formula: C15H16N2O6S

Molecular Weight: 352.4 g/mol

* For research use only. Not for human or veterinary use.

2-[N-(4,5-dimethoxy-2-hydroxybenzoyl)amino]-4-(ethoxycarbonyl)-1,3-thiazole - 185106-05-2

CAS No. 185106-05-2
Molecular Formula C15H16N2O6S
Molecular Weight 352.4 g/mol
IUPAC Name ethyl 2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C15H16N2O6S/c1-4-23-14(20)9-7-24-15(16-9)17-13(19)8-5-11(21-2)12(22-3)6-10(8)18/h5-7,18H,4H2,1-3H3,(H,16,17,19)
Standard InChI Key UXEGJHFOZNPWPB-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2O)OC)OC
Canonical SMILES CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2O)OC)OC

Chemical Structure and Identification

2-[N-(4,5-dimethoxy-2-hydroxybenzoyl)amino]-4-(ethoxycarbonyl)-1,3-thiazole, with CAS number 185106-05-2, is a thiazole derivative characterized by a distinctive molecular framework. The compound features a 1,3-thiazole core with an ethoxycarbonyl group at position 4 and an N-(4,5-dimethoxy-2-hydroxybenzoyl)amino substituent at position 2 . This structural arrangement contributes to its significant role in pharmaceutical synthesis, particularly as an intermediate for acotiamide production.

The compound has several synonyms commonly used in scientific literature:

  • Ethyl 2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylate

  • Ethyl 2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate

  • Ethyl 2-[(2-hydroxy-4,5-diMethoxybenzoyl)aMino]-4-Thiazolecarboxylate acetate

  • Acotiamide Impurity 37

  • Acotiamide-010

Physical and Chemical Properties

The compound exhibits distinctive physicochemical characteristics that make it valuable in pharmaceutical synthesis. Table 1 summarizes its key physical and chemical properties:

Table 1: Physical and Chemical Properties of 2-[N-(4,5-dimethoxy-2-hydroxybenzoyl)amino]-4-(ethoxycarbonyl)-1,3-thiazole

PropertyValueReference
Molecular FormulaC15H16N2O6S
Molecular Weight352.4 g/mol
XLogP3-AA2.8
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count8
Rotatable Bond Count7
Exact Mass352.07290741 Da
Density1.399±0.06 g/cm³ (Predicted)

The compound's moderately lipophilic nature (XLogP3-AA = 2.8) combined with its hydrogen bonding capabilities (2 donors, 8 acceptors) contributes to its pharmaceutical relevance and influences its pharmacokinetic behavior when present as an impurity in acotiamide formulations .

Relationship to Acotiamide

2-[N-(4,5-dimethoxy-2-hydroxybenzoyl)amino]-4-(ethoxycarbonyl)-1,3-thiazole has particular significance in pharmaceutical chemistry as both a key synthetic intermediate and a potential impurity in the production of acotiamide . Acotiamide, marketed under the brand name Acofide, is a novel M1 and M2 receptor antagonist developed by Zeria Pharmaceutical Co., Ltd. and was first approved in Japan in 2013 as the world's first treatment specifically for functional dyspepsia (FD) .

The chemical formula of acotiamide is C21H30N4O5S, with the full chemical name N-[2-[di(propan-2-yl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide. The structural relationship between acotiamide and our compound of interest reveals why the latter serves as a crucial intermediate - it contains the core 2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylic structure that forms the foundation of acotiamide .

In pharmaceutical quality control, this compound is specifically monitored as "Acotiamide Impurity 37," highlighting its importance in ensuring the purity and safety of acotiamide formulations .

Synthesis Methods

Several methods have been developed for the synthesis of 2-[N-(4,5-dimethoxy-2-hydroxybenzoyl)amino]-4-(ethoxycarbonyl)-1,3-thiazole, with varying approaches described in the literature and patents. Two principal methods are outlined below.

Method Using 2,4,5-trimethoxy-benzoyl Chloride

This approach, reported in WO9636619, utilizes 2,4,5-trimethoxy-benzoyl chloride and 2-amino-4-ethoxycarbonyl-1,3-thiazole as starting materials. The synthetic pathway involves:

  • A condensation reaction between the two starting materials

  • A subsequent dealkylation reaction to obtain the final product

While effective, this method has limitations due to poor selectivity during the demethylation step, which can lead to significant side reactions and reduced yield, making it less suitable for industrial-scale production .

Improved Method Using Direct Condensation

A more efficient approach, described in CN104892544A, involves direct condensation of 2-hydroxy-4,5-dimethoxybenzoic acid with 2-amino-1,3-thiazole-4-carboxylic acid ethyl ester:

  • Reaction conducted in organic solvent (preferably toluene, dimethylbenzene, tetrahydrofuran, or acetonitrile)

  • N,N'-dicyclohexylcarbodiimide (DCC) employed as condensing agent

  • 4-Dimethylaminopyridine (DMAP) or its salts (particularly DMAP tosylate) used as reaction promoter

  • Reaction conducted at 20-40°C

This improved method offers several advantages:

  • Higher yield (up to 78.9% with 99.73% purity under optimal conditions)

  • Milder reaction conditions (no pyroreaction required)

  • Lower production costs

  • More environmentally friendly process

  • Readily available and affordable starting materials

Table 2 summarizes experimental results from various reaction conditions using this improved method:

Table 2: Synthesis Results Under Various Conditions

Reaction PromoterReaction Time (h)Product Purity (%)Reaction Yield (%)
DMAP2499.3639.7
DMAP·HCl2499.2740.0
Pyridine3686.2730.3
4-isopropyl pyridine3686.8927.1
Pyridine hydrochloride3488.9228.4
Pyridinium p-toluenesulfonate3288.7634.7
DMA3678.3425.8
1-hydroxybenzotriazole3676.6029.9
DMAP tosylate (35°C)2099.7378.9

The data clearly demonstrates that DMAP tosylate at 35°C provides optimal results, with the highest yield and purity while requiring shorter reaction time .

Spectroscopic Characterization

The compound can be characterized using various analytical techniques, with ¹H-NMR spectroscopy providing valuable structural confirmation. The ¹H-NMR spectrum (CDCl₃) exhibits the following characteristic signals :

  • δ 1.35-1.41 (m, 3H): ethyl CH₃ protons

  • δ 3.91 (s, 6H): two methoxy groups

  • δ 4.37-4.40 (m, 2H): ethyl CH₂ protons

  • δ 6.55 (s, 1H): aromatic proton

  • δ 7.27 (s, 1H): aromatic proton

  • δ 7.91 (s, 1H): thiazole proton

  • δ 10.55 (br, D₂O exchangeable): NH proton

  • δ 11.56 (br, D₂O exchangeable): OH proton

Pharmaceutical Significance

Role in Acotiamide Development

The significance of 2-[N-(4,5-dimethoxy-2-hydroxybenzoyl)amino]-4-(ethoxycarbonyl)-1,3-thiazole extends beyond its role as a synthetic intermediate. As "Acotiamide Impurity 37," it represents a critical quality control parameter in the manufacturing of acotiamide hydrochloride, the active pharmaceutical ingredient in Acofide tablets (100mg) .

Acotiamide itself has gained importance as the first approved treatment specifically for functional dyspepsia, a condition characterized by postprandial fullness, upper abdominal bloating, and early satiation. Clinical trials have demonstrated its efficacy for patients diagnosed according to the ROME III diagnostic criteria for functional gastrointestinal disorders .

Pharmacological Context

The 2-aminothiazole scaffold, which forms the core structure of this compound, has emerged as a promising framework in medicinal chemistry with a broad pharmacological spectrum. Research has documented that 2-aminothiazole derivatives exhibit various biological activities including :

  • Antiviral properties

  • Antimicrobial effects

  • Anticancer activities

  • Anticonvulsant properties

  • Antidiabetic functions

  • Antihypertensive capabilities

  • Antileishmanial actions

  • Anti-inflammatory effects

In particular, the 2-aminothiazole core has shown promise in the development of anticancer agents that target specific enzymes and cellular processes. Various studies have demonstrated their nanomolar inhibitory activity against a wide range of human cancer cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancers .

ManufacturerProduct DescriptionCAS NumberPackagingPrice (USD)
TRCEthyl 5-(2-Hydroxy-4,5-dimethoxybenzamido)thiophene-3-carboxylate185106-05-21mg$165
TRCEthyl 5-(2-Hydroxy-4,5-dimethoxybenzamido)thiophene-3-carboxylate185106-05-210mg$1320
BOC Sciences2-[N-(4,5-dimethoxy-2-hydroxybenzoyl)amino]-4-(ethoxycarbonyl)-1,3-thiazole185106-05-2-$308

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